molecular formula C11H17N3 B1612468 6-(4-Methylpiperidin-1-yl)pyridin-3-amine CAS No. 767583-34-6

6-(4-Methylpiperidin-1-yl)pyridin-3-amine

Cat. No. B1612468
CAS RN: 767583-34-6
M. Wt: 191.27 g/mol
InChI Key: HEVSOVFIHZLGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Methylpiperidin-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 55403-35-5 . It has a molecular weight of 192.26 and its IUPAC name is 6-(4-methyl-1-piperazinyl)-3-pyridinamine . It is stored in a dark place, sealed in dry, and stored in a freezer under -20C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid . It is shipped at normal temperature .

Scientific Research Applications

Synthesis and Coordination Chemistry

The synthesis of derivatives related to "6-(4-Methylpiperidin-1-yl)pyridin-3-amine" has been explored for their versatility as ligands. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have shown significant potential in coordination chemistry, leading to the development of luminescent lanthanide compounds for biological sensing and iron complexes with unusual spin-state transitions (Halcrow, 2005). These findings highlight the compound's utility in creating complex metal compounds with specific properties.

Catalysis

Group 10 metal aminopyridinato complexes, synthesized from related compounds, have been investigated for their potential as catalysts in aryl-Cl activation and hydrosilane polymerization. These complexes exhibit significant catalytic activity, demonstrating the applicability of these compounds in facilitating chemical transformations (Deeken et al., 2006).

Antihypertensive Activity

Derivatives of "6-(4-Methylpiperidin-1-yl)pyridin-3-amine" have been evaluated for their antihypertensive activity. A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives showed that these compounds could lower blood pressure in hypertensive rats, offering a basis for the development of new antihypertensive drugs (Bennett et al., 1981).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

6-(4-methylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-4-6-14(7-5-9)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVSOVFIHZLGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588333
Record name 6-(4-Methylpiperidin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperidin-1-yl)pyridin-3-amine

CAS RN

767583-34-6
Record name 6-(4-Methylpiperidin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylpiperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Methylpiperidin-1-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(4-Methylpiperidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(4-Methylpiperidin-1-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(4-Methylpiperidin-1-yl)pyridin-3-amine
Reactant of Route 6
6-(4-Methylpiperidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.